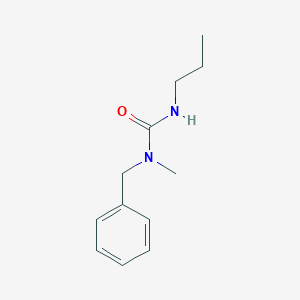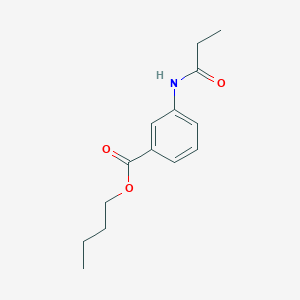
N-(3,4-dimethylphenyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-propoxybenzamide, also known as DPN, is a chemical compound that has been studied for its potential applications in scientific research. DPN is a selective estrogen receptor modulator (SERM) that has been shown to have a high affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This property makes DPN a valuable tool for studying the role of ERβ in various biological processes.
Mécanisme D'action
N-(3,4-dimethylphenyl)-2-propoxybenzamide binds selectively to ERβ and activates downstream signaling pathways that regulate gene expression. The activation of ERβ by N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have different effects depending on the tissue and cell type. In some cases, ERβ activation by N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to promote cell proliferation, while in other cases, it has been shown to inhibit cell proliferation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type. In breast cancer cells, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to promote osteoblast differentiation and inhibit osteoclast differentiation. In the brain, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2-propoxybenzamide has several advantages for use in lab experiments. It is a highly selective ERβ agonist, which allows for the study of the specific effects of ERβ activation. It is also relatively stable and easy to handle. However, N-(3,4-dimethylphenyl)-2-propoxybenzamide has some limitations, including its relatively low potency compared to other SERMs and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethylphenyl)-2-propoxybenzamide and ERβ. One area of research is the role of ERβ in aging and age-related diseases, such as osteoporosis and Alzheimer's disease. Another area of research is the development of more potent and selective ERβ agonists for use in clinical applications. Additionally, the use of N-(3,4-dimethylphenyl)-2-propoxybenzamide and other ERβ agonists in combination with other therapies, such as chemotherapy, is an area of potential future research.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-2-propoxybenzamide involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-propoxyaniline to form the desired product, N-(3,4-dimethylphenyl)-2-propoxybenzamide. The synthesis of N-(3,4-dimethylphenyl)-2-propoxybenzamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-propoxybenzamide has been used extensively in scientific research to study the role of ERβ in various biological processes. ERβ has been shown to play a role in the regulation of cell proliferation, apoptosis, and differentiation in a variety of tissues, including the brain, bone, and reproductive organs. N-(3,4-dimethylphenyl)-2-propoxybenzamide has been used to study the effects of ERβ activation on these processes in vitro and in vivo.
Propriétés
Nom du produit |
N-(3,4-dimethylphenyl)-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-11-21-17-8-6-5-7-16(17)18(20)19-15-10-9-13(2)14(3)12-15/h5-10,12H,4,11H2,1-3H3,(H,19,20) |
Clé InChI |
SLUJFLRUKIUWTP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)




